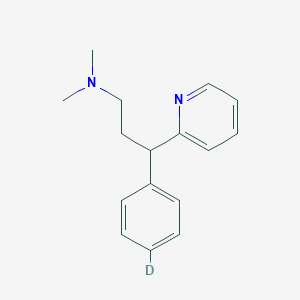
3-(4-deuteriophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of a phenyl group, a pyridyl group, and a dimethylamino group attached to a propanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Industry: Uses in the development of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine: can be compared with other amines, such as:
Uniqueness
The uniqueness of 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine lies in its specific structural features, such as the combination of phenyl and pyridyl groups with a dimethylamino group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
3-(4-deuteriophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3/i3D |
Clave InChI |
IJHNSHDBIRRJRN-WFVSFCRTSA-N |
SMILES isomérico |
[2H]C1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=N2 |
SMILES canónico |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















